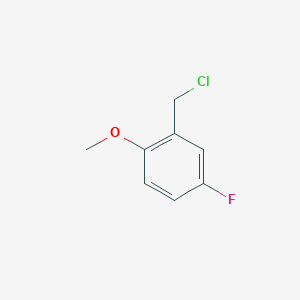

2-(Chloromethyl)-4-fluoro-1-methoxybenzene

Vue d'ensemble

Description

Chloromethyl compounds are a class of organic compounds with a general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain . They are used as alkylating agents and for introducing protecting groups in organic synthesis .

Synthesis Analysis

The synthesis of chloromethyl compounds often involves the reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . This reaction is catalyzed by Lewis acids such as zinc chloride .Molecular Structure Analysis

Chloroalkyl ethers, a class of compounds similar to the one you’re asking about, have a general structure R-O-(CH2)n-Cl . This structure is characterized by an ether connected to a chloromethyl group via an alkane chain .Chemical Reactions Analysis

Chloromethyl compounds can participate in a variety of chemical reactions. For example, they can be used as alkylating agents in organic synthesis . They can also react with aromatic rings in the presence of a catalyst to form chloromethyl arenes .Physical And Chemical Properties Analysis

The physical and chemical properties of chloromethyl compounds can vary widely depending on the specific compound. For example, some chloromethyl compounds are flammable gases, while others are liquids .Applications De Recherche Scientifique

Anticancer Agents

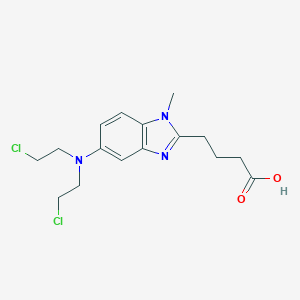

The compound is used in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds . A series of novel 2-chloromethyl-4(3H)-quinazolinones, which are key intermediates in this process, were synthesized using o-anthranilic acids as starting materials . These derivatives showed promising anticancer activity in vitro .

2. Magnetic Resonance Imaging (MRI) Contrast Agent 2-(Chloromethyl)pyridine hydrochloride, a similar compound, was used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex . This complex is a Zn2±sensitive magnetic resonance imaging contrast agent .

Alkylation Reagent

The compound was used as a reagent in base catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF . This process is important in the synthesis of various organic compounds .

Synthesis of Biologically Active Compounds

2-Chloromethyl-4(3H)-quinazolinones, which can be synthesized from the compound, are valuable intermediates in the preparations of a wide range of biologically active compounds . These include anti-inflammatory agents, hedgehog antagonists, and more .

Versatile Building Blocks

2-Chloromethyl-4(3H)-quinazolinones can also be converted into other functionalized compounds, such as 2-hydroxymethyl-4(3H)-quinazolinones . This makes them versatile building blocks in organic synthesis .

Chemoselective Modification

The compound can be used in chemoselective modification of amino acids . For example, 2-chloromethyl acrylamides and acrylates show reactivity and selectivity towards two model amino acids: Boc-Cys-OMe and Boc-Lys-OH .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(chloromethyl)-4-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTSHPRQKUKARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307214 | |

| Record name | 2-(chloromethyl)-4-fluoro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-4-fluoro-1-methoxybenzene | |

CAS RN |

19415-40-8 | |

| Record name | 19415-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(chloromethyl)-4-fluoro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Naphthalenedisulfonic acid, 4,4'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-(4-morpholinyl)-1,3,5-triazine-4,2-diyl]imino]]bis[5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:6)](/img/structure/B91655.png)